molecular formula C13H28N4O3S B7056891 N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide

N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide

Cat. No.: B7056891
M. Wt: 320.45 g/mol
InChI Key: MQFRHJZFMXQQFJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a diazepane ring, a sulfonamide group, and an acetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of a diazepane derivative with a sulfonamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The final step involves the acylation of the intermediate product with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[4-[methyl(ethyl)sulfamoyl]-1,4-diazepan-1-yl]acetamide
  • N,N-dimethyl-2-[4-[methyl(butan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide

Uniqueness

N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide is unique due to its specific combination of functional groups and the presence of the diazepane ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[methyl(propan-2-yl)sulfamoyl]-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N4O3S/c1-12(2)15(5)21(19,20)17-8-6-7-16(9-10-17)11-13(18)14(3)4/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFRHJZFMXQQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)N1CCCN(CC1)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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